2,2-Dimethyl-4-cylcopentyl butan-3-one
Description
2,2-Dimethyl-4-cyclopentyl butan-3-one is a branched cyclic ketone characterized by a cyclopentyl substituent at the fourth carbon of a butan-3-one backbone, with two methyl groups at the second carbon. This structural arrangement confers unique steric and electronic properties, making it relevant in organic synthesis and specialty chemical applications.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-cyclopentyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C11H20O/c1-11(2,3)10(12)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3 |
InChI Key |
IPUUGTABOFXRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Cyclopentyl butan-2-one
- Structure : Lacks the 2,2-dimethyl substituents but retains the cyclopentyl group.
- Impact : Reduced steric hindrance compared to the target compound, likely leading to higher reactivity in nucleophilic addition reactions.
- CAS Reference: No direct CAS match in the evidence, but related cyclopentane derivatives (e.g., cis-1,3-dimethylcyclopentane, CAS 2532-58-3) highlight the influence of substituent positioning on stability .
3-Methyl-4-cyclohexyl butan-3-one
- Structure : Features a bulkier cyclohexyl group instead of cyclopentyl, with a single methyl group at the third carbon.
- Impact : The cyclohexyl group increases lipophilicity and may alter solubility in polar solvents. The absence of a second methyl group reduces steric effects.
2,2-Dimethylcyclohexanone
- Structure : A cyclic ketone with dimethyl substituents adjacent to the carbonyl group.
- Impact : Similar steric hindrance but lacks the extended alkyl chain and cyclopentyl moiety, resulting in distinct boiling points and solubility profiles.
Physicochemical Properties
Key Observations :
- Steric Effects : The 2,2-dimethyl groups in the target compound likely lower its boiling point compared to linear analogs due to reduced intermolecular forces.
- Reactivity : Steric hindrance may slow down ketone-specific reactions (e.g., Grignard additions) compared to less-substituted analogs.
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